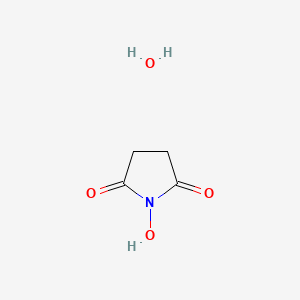
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide is a complex organic compound featuring a unique molecular structure It stands out due to its incorporation of thiadiazole, nitro, and benzamide functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the 1,3,4-thiadiazole core. This is often achieved through cyclization reactions involving thiosemicarbazide and carbon disulfide under acidic conditions, followed by alkylation using ethyl iodide to introduce the ethylthio group. The nitrobenzamide moiety is then attached through amide bond formation using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine). The reaction conditions usually require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
In an industrial context, the synthesis might be streamlined to enhance scalability and cost-effectiveness. Industrial methods often employ large-scale reactors and automated systems to maintain precise reaction conditions. Continuous flow processes could be utilized to ensure consistent product quality. Solvent recovery and recycling strategies are also implemented to minimize waste and environmental impact.
化学反应分析
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide participates in various chemical reactions including:
Oxidation: : The ethylthio group can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: : The methoxy and ethylthio groups can be replaced by other substituents under appropriate conditions using nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., palladium on carbon with hydrogen), and nucleophiles (e.g., thiolates). Reaction conditions vary from acidic to basic environments, with temperature and solvent choices tailored to the desired transformation.
Major Products
The major products depend on the specific reactions:
Oxidation might yield sulfoxides or sulfones.
Reduction converts the nitro group to an amino group.
Substitution reactions introduce new functional groups at the methoxy or ethylthio positions.
科学研究应用
Chemistry
In chemistry, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or ligand. The presence of the thiadiazole ring is particularly interesting for its bioactive properties.
Medicine
Medicinally, it is explored for its anti-inflammatory and antimicrobial activities. Preliminary studies suggest it could inhibit certain enzymes or pathways related to inflammation and bacterial growth.
Industry
Industrially, this compound can serve as a precursor for the synthesis of specialty chemicals and materials. Its unique structure is leveraged in the development of new polymers and coatings with specific properties.
作用机制
The exact mechanism of action varies based on its application. For instance, in medicinal chemistry, its mechanism might involve binding to active sites of target enzymes, thus inhibiting their activity. The nitro and thiadiazole groups play crucial roles in these interactions, often forming hydrogen bonds or van der Waals interactions with amino acid residues in proteins.
相似化合物的比较
Similar Compounds
Some similar compounds include:
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-chloro-3-nitrobenzamide
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-aminobenzamide
Uniqueness
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide distinguishes itself through the combination of the ethylthio and methoxy groups, which impart distinct chemical reactivity and biological activity. The precise arrangement and nature of these functional groups make it a versatile compound for various applications that its analogs might not fully replicate.
Conclusion
This compound is a multifunctional compound with a broad spectrum of applications across multiple scientific disciplines. Its unique chemical structure offers numerous opportunities for research and development, making it an intriguing subject for continued investigation.
属性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S2/c1-3-21-12-15-14-11(22-12)13-10(17)7-4-5-9(20-2)8(6-7)16(18)19/h4-6H,3H2,1-2H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGCQFFMVMSIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2936760.png)
![3-(ethylsulfanyl)-5H,6H,7H,8H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B2936761.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2936762.png)
![7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2936763.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2936764.png)

![5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2936766.png)
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936767.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2936773.png)

![3-benzyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936778.png)

![N-[(2-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2936780.png)
![4-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2936781.png)
